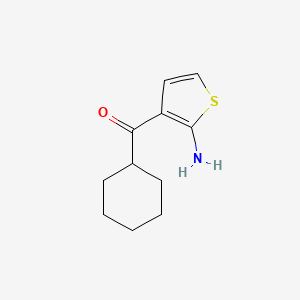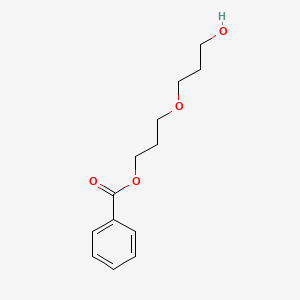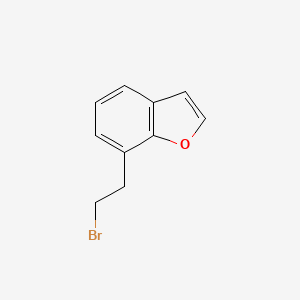
7-(2-Bromoethyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Bromoethyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a bromoethyl group attached to the benzofuran core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Bromoethyl)benzofuran typically involves the bromination of 7-ethylbenzofuran. This can be achieved through the reaction of 7-ethylbenzofuran with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(2-Bromoethyl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromo group can lead to the formation of ethylbenzofuran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of benzofuran-7-carboxaldehyde or benzofuran-7-carboxylic acid.
Reduction: Formation of 7-ethylbenzofuran.
Scientific Research Applications
7-(2-Bromoethyl)benzofuran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2-Bromoethyl)benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Ethylbenzofuran: Lacks the bromo group, making it less reactive in substitution reactions.
7-(2-Chloroethyl)benzofuran: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and applications.
7-(2-Iodoethyl)benzofuran: Contains an iodo group, which is more reactive than the bromo group in certain reactions.
Uniqueness
7-(2-Bromoethyl)benzofuran is unique due to its specific reactivity profile, making it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
7-(2-bromoethyl)-1-benzofuran |
InChI |
InChI=1S/C10H9BrO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4,6H2 |
InChI Key |
RTZIZEYKFMYGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCBr)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


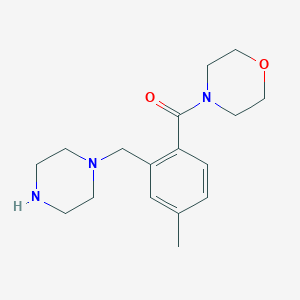
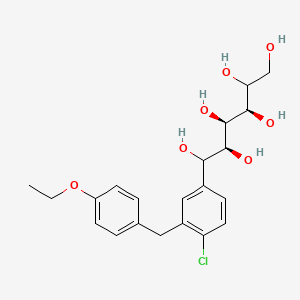
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)


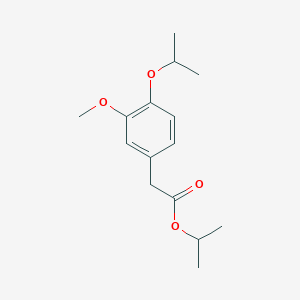
![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)

![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
